![molecular formula C22H32N2O3 B11221130 2'-(2-methoxyethyl)-N-(3-methylbutyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11221130.png)
2'-(2-methoxyethyl)-N-(3-methylbutyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. One common approach is to start with a cyclopentane derivative and introduce the isoquinoline moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases, along with appropriate solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s unique structure makes it a candidate for use in materials science, such as the development of novel polymers or coatings.
作用機序
The mechanism of action of 2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Methylbutyl isovalerate
- 3-Methylbutyl 2-methylbutanoate
- 2-Methoxyethyl (2-methoxyethoxy)acetate
Uniqueness
Compared to similar compounds, 2’-(2-methoxyethyl)-N-(3-methylbutyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its spirocyclic structure, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C22H32N2O3 |
|---|---|
分子量 |
372.5 g/mol |
IUPAC名 |
2-(2-methoxyethyl)-N-(3-methylbutyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H32N2O3/c1-16(2)10-13-23-20(25)19-17-8-4-5-9-18(17)21(26)24(14-15-27-3)22(19)11-6-7-12-22/h4-5,8-9,16,19H,6-7,10-15H2,1-3H3,(H,23,25) |
InChIキー |
FFQRHCFCMUXVBR-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


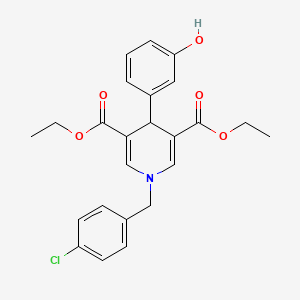
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-4-fluorobenzamide](/img/structure/B11221052.png)
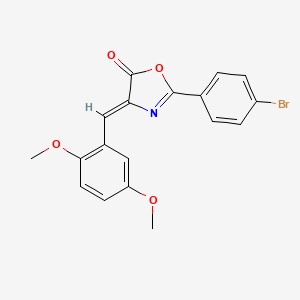
![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11221056.png)
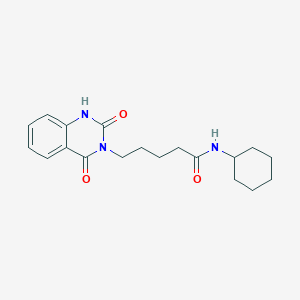
![2-[ethyl(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B11221075.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(3-methylphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B11221078.png)
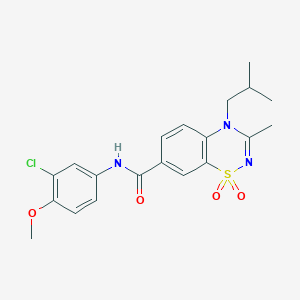
![(2E)-2-cyano-3-[(2-methylbenzyl)sulfanyl]-N-phenyl-3-(phenylamino)prop-2-enamide](/img/structure/B11221084.png)
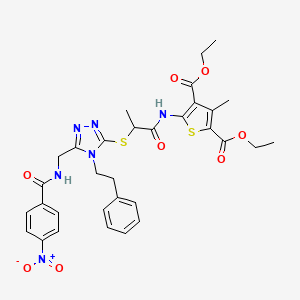

![7-(4-bromophenyl)-4-(3,5-dimethylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11221097.png)
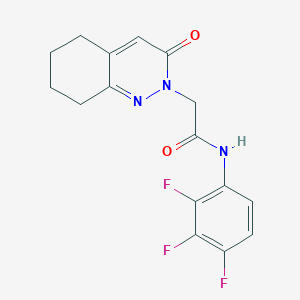
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11221114.png)
